Methylarsonic acid

Description

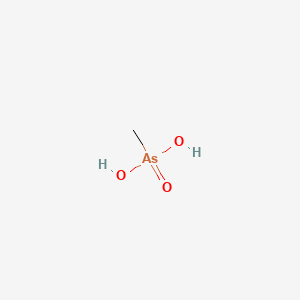

Methylarsonate, also known as MAA or measo(OH)2, belongs to the class of organic compounds known as pentaorganoarsanes. These are organoarsenic compounds containing an arsenic compound that is pentasubstituted by only organic groups. Methylarsonate exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, methylarsonate is primarily located in the mitochondria and cytoplasm.

Properties

IUPAC Name |

methylarsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5AsO3/c1-2(3,4)5/h1H3,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPPRTNMGCREIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-21-8 (di-hydrochloride salt), 20324-26-9 (mono-zinc salt), 2163-80-6 (mono-hydrochloride salt), 22969-24-0 (unspecified hydrochloride salt), 2321-53-1 (mono-ammonium salt), 33972-75-7 (unspecified iron salt), 35745-11-0 (unspecified ammonium.iron(3+) salt), 39159-83-6 (di-potassium salt), 5902-95-4 (calcium salt[2:1]), 63869-15-8 (di-mercury(1+) salt), 6423-72-9 (mono-calcium salt), 65513-69-1 (iron(2+) salt[3:2]) | |

| Record name | Methylarsonic acid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020903 | |

| Record name | Methylarsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.970 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic solid; [ICSC], Solid, WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. | |

| Record name | Methanearsonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6018 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methylarsonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYLARSONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in ethanol, In water, 2.56X10+5 mg/l @ 20 °C., Solubility in water: very good | |

| Record name | METHANEARSONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/845 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLARSONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00162 [mmHg], <7.5X10-8 mm Hg @ 25 °C | |

| Record name | Methanearsonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6018 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHANEARSONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/845 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic, spear-shaped plates from absolute alcohol, White, crystalline solid, LEAVES FROM ALCOHOL | |

CAS No. |

124-58-3 | |

| Record name | Methylarsonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylarsonic acid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylarsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylarsonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLARSONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J37VJ5709S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHANEARSONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/845 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylarsonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYLARSONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

160.5 °C, 161 °C | |

| Record name | METHANEARSONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/845 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLARSONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Methylarsonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylarsonic acid (MAA), also known as methanearsonic acid, is an organoarsenic compound with the chemical formula CH₃AsO(OH)₂. It presents as a colorless, water-soluble, and hygroscopic white solid.[1][2] Historically, its salts, such as disodium (B8443419) methyl arsonate, have been utilized as herbicides and fungicides, particularly in cotton and rice cultivation.[1] From a biochemical perspective, this compound is a key metabolite in the biotransformation of inorganic arsenic compounds within biological systems.[3] This guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, reactivity, and spectral data, supported by detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound is a relatively strong dibasic acid.[2][4] Its chemical and physical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | CH₅AsO₃ | [1] |

| Molar Mass | 139.970 g/mol | [1] |

| Appearance | White hygroscopic solid | [2][5] |

| Melting Point | 160.5 °C (320.9 °F; 433.6 K) | [1] |

| Boiling Point | 393.3 ± 25.0 °C (Predicted) | [6] |

| Vapor Pressure | <7.5 x 10⁻⁸ mm Hg @ 25 °C | [4][7] |

Acidity and Solubility

| Property | Value | Source |

| pKa₁ | 3.41 (at 18 °C) | [6][8] |

| pKa₂ | 8.18 (at 18 °C) | [6][8] |

| Water Solubility | 2.56 x 10⁵ mg/L @ 20 °C | [2][3][9] |

| Ethanol (B145695) Solubility | 1.83 M | [3] |

| Acetone Solubility | Soluble | [6] |

Reactivity and Stability

This compound is stable under normal conditions.[7] However, upon heating, it decomposes to produce toxic fumes of arsenic oxides.[5][7] As a medium-strong acid in aqueous solution, it can react with reducing agents and active metals like iron, aluminum, and zinc to produce the toxic gas methylarsine (B12644256).[5] In the presence of water with high concentrations of calcium, magnesium, and iron, insoluble methane (B114726) arsonate salts may precipitate.[2][4]

In environmental and biological systems, this compound can undergo biotransformation. For instance, it can be demethylated to the more toxic inorganic arsenite by soil microorganisms.[10] Conversely, it is also a product of the biomethylation of inorganic arsenic compounds, where S-adenosylmethionine acts as the methyl donor.[1]

Experimental Protocols

Synthesis of this compound via the Meyer Reaction

The Meyer reaction is a historically significant method for the synthesis of this compound.[1] It involves the methylation of arsenous acid.

Reaction: As(OH)₃ + CH₃I + NaOH → CH₃AsO(OH)₂ + NaI + H₂O[1]

Detailed Protocol:

-

Preparation of Sodium Arsenite: Dissolve a specific molar equivalent of arsenic trioxide (As₂O₃) in a solution of sodium hydroxide (B78521) (NaOH). The concentration of NaOH should be sufficient to form sodium arsenite (NaAsO₂).

-

Methylation: To the sodium arsenite solution, add a molar excess of methyl iodide (CH₃I).

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the alkylation of arsenic, leading to its oxidation from the +3 to the +5 state.[1]

-

Purification: The resulting this compound can be purified by recrystallization from solvents such as absolute ethanol or acetone.[6][8][9]

Analytical Methods

1. Acid-Base Titration

This method is suitable for determining the purity of a this compound sample.

Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Titration: Add a few drops of a suitable indicator, such as phenolphthalein, to the solution. Titrate the solution with a standardized solution of a strong base, like sodium hydroxide (NaOH), until the endpoint is reached, indicated by a persistent color change.

-

Calculation: As this compound is a dibasic acid, two equivalence points can be observed on a titration curve. The molarity of the this compound solution can be calculated from the volume and molarity of the NaOH solution used to reach the equivalence point.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive method for the determination of this compound, often requiring a derivatization step to increase its volatility.

Protocol:

-

Derivatization:

-

Adjust the pH of the aqueous sample containing this compound to 2 using nitric acid.

-

Add a derivatizing agent such as 2,3-dimercapto-1-propanol (BAL) or thioglycol methylate (TGM).[2]

-

For derivatization with BAL, a reaction with 150 μL of BAL at 40°C for 30 minutes is an optimal condition.[2]

-

The reaction converts the polar this compound into a more volatile derivative.

-

-

Extraction: Extract the derivatized analyte into an organic solvent like cyclohexane.

-

GC-MS Analysis:

-

Inject the organic extract into the GC-MS system.

-

A typical setup might use a column like OV-17 on Chromosorb W with helium or argon as the carrier gas and a flame ionization detector or a mass spectrometer for detection.[6]

-

The instrument is calibrated using standards of derivatized this compound to quantify the amount in the sample.

-

3. Vapor Generation Atomic Absorption Spectrometry (VGAAS)

VGAAS is a highly sensitive method for the determination of arsenic-containing compounds, including this compound, without prior digestion.[6]

Protocol:

-

Sample Preparation: Prepare aqueous standards and samples containing this compound.

-

Hydride Generation:

-

Introduce the sample into a reaction vessel containing a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), in an acidic medium (e.g., HCl).

-

This compound is reduced to volatile methylarsine gas (CH₃AsH₂).

-

-

Detection:

-

An inert gas stream carries the generated methylarsine into the atomizer of an atomic absorption spectrometer.

-

The atoms are then atomized in a heated quartz cell.

-

The absorbance of light from an arsenic hollow cathode lamp is measured, which is proportional to the concentration of arsenic in the original sample.

-

Signaling Pathways and Logical Relationships

The acid-base equilibrium of this compound in an aqueous solution is a fundamental chemical property that governs its behavior in different environments. The following diagram illustrates the two-step dissociation of this dibasic acid.

Caption: Acid-base equilibrium of this compound.

Conclusion

This technical guide has provided a detailed overview of the key chemical properties of this compound, tailored for a scientific audience. The structured presentation of quantitative data in tables, along with detailed experimental protocols for synthesis and analysis, serves as a valuable resource for researchers in chemistry, environmental science, and drug development. The included diagram visually represents the fundamental acid-base behavior of this important organoarsenic compound. A thorough understanding of these properties is crucial for its safe handling, analysis, and for comprehending its environmental fate and biological transformations.

References

- 1. epa.gov [epa.gov]

- 2. Analysis of inorganic arsenic and methylarsenic in soil after derivatization by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of inorganic arsenic and methylarsenic in soil after derivatization by gas chromatography-mass spectrometry | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. gcms.cz [gcms.cz]

- 6. This compound | CH5AsO3 | CID 8948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alameda.edu [alameda.edu]

- 8. Chemical synthesis of the organoarsenical antibiotic arsinothricin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. umb.edu.pl [umb.edu.pl]

- 10. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to Methylarsonic Acid for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of methylarsonic acid, a significant organoarsenic compound relevant to various scientific disciplines, including environmental science, toxicology, and drug development. This document details its chemical synonyms, physicochemical properties, relevant experimental protocols, and its impact on cellular signaling pathways.

Synonyms and Identifiers for this compound

In scientific literature, this compound is known by a variety of names and identifiers, which are crucial for comprehensive literature searches and clear scientific communication.

| Identifier Type | Identifier |

| Preferred IUPAC Name | This compound[1] |

| Other Common Names | Methanearsonic acid[1][2], Monothis compound (MMA)[1][2], Monomethylarsinic acid, Methylarsenic acid |

| CAS Number | 124-58-3[1][2] |

| EC Number | 204-705-6[1] |

| PubChem CID | 8948[1][2] |

| UN Number | 1557[1] |

| Chemical Formula | CH₅AsO₃[1] |

| SMILES | C--INVALID-LINK--(O)O[1] |

| InChI | InChI=1S/CH5AsO3/c1-2(3,4)5/h1H3,(H2,3,4,5)[1] |

| InChIKey | QYPPRTNMGCREIM-UHFFFAOYSA-N[1] |

Quantitative Data

A summary of the key physicochemical and toxicological properties of this compound is presented below for easy reference and comparison.

Table 2.1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molar Mass | 139.97 g/mol | [1] |

| Appearance | White, crystalline solid | [3] |

| Melting Point | 161 °C | [3] |

| Water Solubility | 218.8 g/L at 25 °C | [3] |

| pKa₁ | 3.41 at 18 °C | [3] |

| pKa₂ | 8.18 at 18 °C | [3] |

Table 2.2: Toxicological Data for this compound

| Parameter | Organism | Value | Reference |

| LD₅₀ (Oral) | Mouse | 185 mg/kg | [4] |

| LD₅₀ (Oral) | Rabbit | 47 mg/kg | [4] |

| LD₅₀ (Oral) | Rat | 961 mg/kg | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound via the Meyer Reaction

The Meyer reaction is a classical method for the synthesis of this compound.[1] This protocol is based on the reaction of an arsenite salt with a methylating agent.

Materials:

-

Arsenic trioxide (As₂O₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Methyl iodide (CH₃I)

-

Hydrochloric acid (HCl, concentrated)

-

Ethanol (absolute)

-

Activated carbon

-

Standard laboratory glassware (beakers, flasks, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

pH meter or pH paper

-

Filtration apparatus

Procedure:

-

Preparation of Sodium Arsenite Solution: In a well-ventilated fume hood, dissolve arsenic trioxide in a solution of sodium hydroxide in water with stirring. The molar ratio should be approximately 1:3 (As₂O₃:NaOH). Gentle heating may be applied to facilitate dissolution.

-

Methylation: To the cooled sodium arsenite solution, add methyl iodide. The reaction mixture is then stirred at room temperature or with gentle heating under reflux for several hours. The reaction involves the alkylation of arsenic, leading to its oxidation from +3 to +5.[1]

-

Acidification: After the reaction is complete, cool the mixture and carefully acidify it with concentrated hydrochloric acid to a pH of approximately 1. This will precipitate the crude this compound.

-

Purification:

-

Filter the crude product and wash it with cold water.

-

Recrystallize the crude this compound from hot water or absolute ethanol.[3] If the solution is colored, it can be treated with activated carbon before filtration.

-

Collect the purified crystals by filtration and dry them in a desiccator.

-

-

Characterization: The identity and purity of the synthesized this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point determination.

Analytical Determination of this compound in Water by GC-MS

This protocol describes the determination of this compound in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Materials:

-

Water sample

-

This compound standard

-

1,3-propanedithiol (B87085) (derivatizing agent)

-

Methylene (B1212753) chloride (extraction solvent)

-

Hydrochloric acid (for acidification)

-

Methanol

-

Sodium sulfate (B86663) (anhydrous)

-

GC-MS system with a suitable capillary column (e.g., polydimethylsiloxane-divinylbenzene)

-

Solid-Phase Microextraction (SPME) fibers (e.g., 65 µm polydimethylsiloxane-divinylbenzene)[5]

-

Autosampler vials and caps

Procedure:

-

Sample Preparation and Derivatization:

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Extract the derivatized analyte from the aqueous sample into methylene chloride.[6]

-

Solid-Phase Microextraction (SPME): Expose a SPME fiber to the headspace or directly immerse it in the sample to adsorb the derivatized analyte. The extraction time should be optimized (e.g., 30 minutes).[5]

-

-

GC-MS Analysis:

-

Injection: If using LLE, inject an aliquot of the concentrated extract into the GC-MS. If using SPME, desorb the fiber in the hot injection port of the GC.

-

Chromatographic Separation: Use a suitable temperature program to separate the analyte from other components. An example program could be: initial temperature of 70°C, ramp at 15°C/min to 230°C, then ramp at 2.5°C/min to 280°C and hold for 5 minutes.[5]

-

Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.

-

-

Quantification and Quality Control:

-

Prepare a calibration curve using standards of this compound subjected to the same derivatization and extraction procedure.

-

Analyze procedural blanks, spiked samples, and certified reference materials to ensure the accuracy and precision of the method.[7]

-

Signaling Pathways and Experimental Workflows

This compound and other arsenicals have been shown to interfere with critical cellular signaling pathways. This section provides diagrams and descriptions of these interactions.

Inhibition of the IL-7/STAT5 Signaling Pathway

Arsenicals, including the trivalent form of this compound (monomethylarsonous acid, MMA(III)), have been demonstrated to inhibit the Interleukin-7 (IL-7) signaling pathway, which is crucial for the development and survival of lymphocytes.[8][9]

Caption: Inhibition of the IL-7/STAT5 signaling pathway by trivalent methylarsenicals (MMA(III)).

The binding of IL-7 to its receptor (IL-7R) activates Janus kinases (JAK1 and JAK3), which in turn phosphorylate Signal Transducer and Activator of Transcription 5 (STAT5).[10] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and regulates the expression of genes involved in cell proliferation and survival.[10] Trivalent arsenicals, such as monomethylarsonous acid (MMA(III)), can suppress this pathway by inhibiting the phosphorylation of JAK1, JAK3, and STAT5.[8][9]

Modulation of MAPK and Akt Signaling Pathways

Arsenic compounds are known to modulate the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are central to regulating cell growth, differentiation, and apoptosis.[11][12]

Caption: Modulation of MAPK and Akt signaling pathways by arsenicals.

Growth factors activate receptor tyrosine kinases (RTKs), which can trigger both the MAPK and PI3K/Akt pathways. The MAPK cascade (Ras-Raf-MEK-ERK) is typically involved in cell proliferation and apoptosis, while the PI3K/Akt pathway is a major survival pathway.[13][14] Arsenic compounds have been shown to activate components of the MAPK pathway, such as ERK, while simultaneously inhibiting the pro-survival Akt pathway, leading to apoptosis in certain cell types.[11][12]

Experimental Workflow for Arsenic Speciation Analysis

The accurate determination of different arsenic species, such as inorganic arsenic (As(III) and As(V)), this compound (MMA), and dimethylarsinic acid (DMA), is critical in environmental and biological samples. A typical workflow for arsenic speciation analysis is outlined below.

Caption: General workflow for arsenic speciation analysis.

The workflow begins with proper sample collection and preparation, which may include drying, grinding, and homogenization, particularly for solid samples like soil.[15] This is followed by an extraction step to solubilize the arsenic species from the sample matrix, often using methods like microwave-assisted extraction with an acidic solution to preserve the species' integrity.[16] The extracted arsenic species are then separated using high-performance liquid chromatography (HPLC).[17] Finally, the separated species are detected and quantified with high sensitivity and specificity using inductively coupled plasma mass spectrometry (ICP-MS).[17][18]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CH5AsO3 | CID 8948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 124-58-3 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. deswater.com [deswater.com]

- 6. americanlaboratory.com [americanlaboratory.com]

- 7. agilent.com [agilent.com]

- 8. Environmentally Relevant Concentrations of Arsenite and Monomethylarsonous Acid Inhibit IL-7/STAT5 Cytokine Signaling Pathways in Mouse CD3+CD4−CD8− Double Negative Thymus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Environmentally relevant concentrations of arsenite and monomethylarsonous acid inhibit IL-7/STAT5 cytokine signaling pathways in mouse CD3+CD4-CD8- double negative thymus cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deregulation of the Interleukin-7 Signaling Pathway in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA‐10 mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA-10 mouse Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. MAPK signaling pathway | Abcam [abcam.com]

- 15. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]

- 16. researchgate.net [researchgate.net]

- 17. Speciation Analysis of Arsenic Compounds by High-Performance Liquid Chromatography in Combination with Inductively Coupled Plasma Dynamic Reaction Cell Quadrupole Mass Spectrometry: Application for Vietnamese Rice Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spectroscopyonline.com [spectroscopyonline.com]

The Duality of an Arsenical: A Technical Guide to Methanearsonic Acid

For Researchers, Scientists, and Drug Development Professionals

Methanearsonic acid, also known by its synonym Monomethylarsonic acid (MMA), is an organoarsenic compound with significant environmental and toxicological relevance. While historically used as a component in some herbicides, its role as a metabolite of inorganic arsenic in biological systems has drawn considerable scientific attention. This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and key signaling pathways affected by this compound, offering a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

Methanearsonic acid (CH₃AsO(OH)₂) is a weak acid that exists in equilibrium with its conjugate bases, monomethylarsonate (MMA(V)). Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Methanearsonic acid, Monothis compound | [1][2][3][4] |

| CAS Number | 124-58-3 | [1][2][3][4] |

| Molecular Formula | CH₅AsO₃ | [1] |

| Molecular Weight | 139.97 g/mol | [1] |

| Appearance | Colorless, water-soluble solid | [1] |

| Melting Point | 161 °C | [2][5] |

| Water Solubility | Freely soluble | [6] |

| pKa₁ | 3.41 (at 18°C) | [5] |

| pKa₂ | 8.18 (at 18°C) | [5] |

Toxicological Data

The toxicity of methanearsonic acid varies depending on the animal model and the specific salt form. The following table summarizes key toxicological data.

| Parameter | Species | Value | Reference |

| LD₅₀ (oral) | Adult male rat | 1105 mg/kg (Monosodium salt) | [6] |

| LD₅₀ (oral) | Adult female rat | 1059 mg/kg (Monosodium salt) | [6] |

| LD₅₀ (oral) | Mouse | 1800 mg/kg | [5] |

Experimental Protocols

Accurate quantification and characterization of methanearsonic acid in various matrices are crucial for toxicological and environmental studies. Below are detailed methodologies for two common analytical techniques.

Protocol 1: Analysis of Monothis compound in Urine by High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)

This method allows for the sensitive and specific determination of various arsenic species, including MMA, in a biological matrix.

1. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

For routine analysis, dilute the urine sample 1:10 with a solution of 10% v/v methanol (B129727) in deionized water.[7]

-

For samples with expected high concentrations, a smaller injection volume (e.g., 5 µL) of undiluted urine can be used.[1][5]

-

Vortex the diluted sample for 30 seconds to ensure homogeneity.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.[7]

-

Transfer the supernatant to an autosampler vial for analysis.

2. HPLC Conditions:

-

Column: Agilent G3288-80000 (4.6 x 250 mm) anion-exchange column or equivalent.[1][5]

-

Mobile Phase: A gradient elution is typically employed. For example, starting with 5 mM (NH₄)₂CO₃ for 2 minutes, followed by a linear increase to 50 mM over 10 minutes. The column is then held at 50 mM for 5 minutes before re-equilibration at 5 mM.[7]

-

Flow Rate: 400 µL/min.[7]

3. ICP-MS Conditions:

4. Calibration:

-

Prepare a series of calibration standards containing known concentrations of MMA and other relevant arsenic species in a matrix that mimics the diluted urine (e.g., deionized water with 10% methanol).

-

The calibration range should encompass the expected concentrations in the samples. For low-level analysis, a range of 0.1 to 150 µg/L is common.[8]

Protocol 2: Determination of Total Arsenic by Vapor Generation Atomic Absorption Spectrometry (VGA-AAS)

This method is suitable for determining the total arsenic concentration, which includes MMA, after a reduction step.

1. Reagent Preparation:

-

Hydrochloric Acid (HCl): Concentrated HCl.

-

Reducing Agent: A solution containing 3% w/v potassium iodide (KI) and 3% w/v ascorbic acid in deionized water.[9]

-

Borohydride (B1222165) Solution: 0.5% w/v sodium borohydride (NaBH₄) in 0.5% w/v sodium hydroxide (B78521) (NaOH).[6]

2. Sample and Standard Preparation:

-

For water samples, acidify to a final concentration of 3 M HCl.[10]

-

For solid samples, perform a nitric/sulfuric acid digestion to bring the arsenic into solution.

-

Prepare a series of arsenic calibration standards (e.g., 0, 2, 5, 10 µg/L) from a certified stock solution.[6]

3. Reduction Procedure:

-

To an aliquot of the sample or standard, add an equal volume of the KI/ascorbic acid reducing solution.

-

Allow the reaction to proceed for at least 45 minutes at room temperature to ensure complete reduction of As(V) to As(III).[9]

4. VGA-AAS Analysis:

-

Vapor Generation System: A continuous flow vapor generation system, such as the Thermo Scientific VP100.[6]

-

Carrier Gas: Argon.[9]

-

The reduced sample is mixed with the HCl and NaBH₄ solutions in the vapor generator to produce arsine gas (AsH₃).

-

The arsine gas is then swept into the heated quartz cell of the atomic absorption spectrometer.

-

Atomic Absorption Spectrometer: Measure the absorbance at the arsenic wavelength of 193.7 nm.

Cellular Signaling Pathways

Monothis compound, particularly its more toxic trivalent metabolite monomethylarsonous acid (MMA(III)), can significantly impact cellular signaling pathways, contributing to its toxic and carcinogenic effects. The generation of reactive oxygen species (ROS) appears to be a central mechanism in its toxicity.[6]

EGFR/Src/ERK Signaling Pathway

Arsenicals, including MMA(III), can induce the ligand-independent activation of the Epidermal Growth Factor Receptor (EGFR). This activation is often dependent on the non-receptor tyrosine kinase c-Src.[11] The subsequent phosphorylation cascade activates the Ras/Raf/MEK/ERK pathway, leading to altered gene expression that promotes cell proliferation and survival.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical regulator of cell growth, survival, and metabolism. Arsenic compounds can activate this pathway, often downstream of EGFR activation.[12][13] Activated AKT has numerous downstream targets, including mTOR, which promotes protein synthesis and cell growth. Dysregulation of this pathway is a hallmark of many cancers.

References

- 1. agilent.com [agilent.com]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. epa.gov [epa.gov]

- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wwwn.cdc.gov [wwwn.cdc.gov]

- 9. scienceasia.org [scienceasia.org]

- 10. Determination of total arsenic content in water by atomic absorption spectroscopy (AAS) using vapour generation assembly (VGA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. c-Src-dependent activation of the epidermal growth factor receptor and mitogen-activated protein kinase pathway by arsenic. Role in carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Purification of Methylarsonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of methylarsonic acid (MAA), a significant organoarsenic compound. The information presented herein is intended to equip researchers and professionals in drug development and related scientific fields with detailed experimental protocols, comparative data, and a clear understanding of the chemical pathways involved.

Synthesis of this compound

The synthesis of this compound can be achieved through several key methods, each with distinct advantages and considerations. The most historically significant and commonly cited methods include the Meyer reaction, and variations utilizing different methylating agents and arsenic sources.

Meyer Reaction: Synthesis from Arsenous Acid and Methyl Iodide

The Meyer reaction, a historically significant method, involves the methylation of arsenous acid with methyl iodide in an alkaline medium. This reaction results in the oxidation of arsenic from the +3 to the +5 state.[1]

Reaction: As(OH)₃ + CH₃I + NaOH → CH₃AsO(OH)₂ + NaI + H₂O[1]

Experimental Protocol:

A detailed experimental protocol based on the work of Quick and Adams (1922) is as follows:

-

Preparation of Sodium Arsenite Solution: Dissolve arsenous trioxide (As₂O₃) in a sodium hydroxide (B78521) solution to form sodium arsenite (NaAsO₂). The molar ratio should be carefully controlled to ensure complete dissolution and reaction.

-

Reaction with Methyl Iodide: To the cooled sodium arsenite solution, add methyl iodide. The mixture is then heated under reflux. The specific temperature and reaction time are critical for optimal yield and need to be empirically determined, but historical procedures suggest a gentle reflux.

-

Work-up: After the reaction is complete, the mixture is cooled. The product, disodium (B8443419) methyl arsonate, is soluble in the aqueous solution.

-

Acidification: The aqueous solution is acidified with a strong acid, such as hydrochloric acid, to precipitate this compound.

-

Isolation: The precipitated this compound is then collected by filtration, washed with cold water to remove residual salts, and dried.

Synthesis from Arsenic Trioxide and Dimethyl Sulfate (B86663)

A common industrial method involves the reaction of arsenic trioxide with dimethyl sulfate in the presence of a base.[2]

Experimental Protocol (based on Schwerdle, U.S. Patent 2,889,347):

-

Reaction Mixture Preparation: A solution of arsenic trioxide is prepared in aqueous sodium hydroxide.

-

Methylation: Dimethyl sulfate is added dropwise to the solution while maintaining the temperature at approximately 85°C.[2] The reaction is typically carried out with vigorous stirring.

-

Neutralization and Oxidation: The reaction mixture may require subsequent neutralization and oxidation steps to ensure the complete conversion to this compound.[3]

-

Isolation: The product is isolated from the reaction mixture, often as its disodium salt, which can then be acidified to yield this compound.

Synthesis from Sodium Arsonate and Methyl Chloride

Another patented method involves the reaction of sodium arsonate with methyl chloride under pressure.[2]

Experimental Protocol (based on Miller et al., U.S. Patent 2,442,372):

-

Reactant Preparation: A solution of sodium arsonate is prepared.

-

Pressurized Reaction: The sodium arsonate solution is charged into a pressure reactor with methyl chloride.

-

Heating: The reactor is heated to facilitate the reaction. Specific temperatures and pressures are outlined in the patent documentation.

-

Product Isolation: Upon completion, the reactor is cooled, and the resulting disodium methyl arsonate is recovered from the reaction mixture. Acidification can then be performed to obtain this compound.

Summary of Synthesis Methods

| Method | Starting Materials | Methylating Agent | Key Conditions | Reported Yield | Purity |

| Meyer Reaction | Arsenous Acid | Methyl Iodide | Alkaline medium, reflux | Data not readily available | Dependent on purification |

| Dimethyl Sulfate Method | Arsenic Trioxide | Dimethyl Sulfate | 85°C, alkaline solution | High (Industrial Process) | High |

| Methyl Chloride Method | Sodium Arsonate | Methyl Chloride | Elevated pressure and temperature | High (Industrial Process) | High |

Note: Specific quantitative data on yield and purity can vary significantly based on reaction scale and optimization of conditions. The data presented is based on general descriptions from available literature.

Purification of this compound

The purity of this compound is crucial for its application in research and development. The primary methods for its purification are recrystallization and ion-exchange chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures. For this compound, ethanol (B145695) and acetone (B3395972) are commonly recommended solvents.[3]

Experimental Protocol for Recrystallization from Ethanol/Water:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot 95% ethanol. If impurities remain undissolved, perform a hot filtration.

-

Inducing Crystallization: To the hot solution, add hot water dropwise until a slight turbidity persists, indicating the saturation point.

-

Crystal Formation: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Complete Crystallization: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture to remove any adhering impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below its melting point (161°C).

Ion-Exchange Chromatography

Ion-exchange chromatography separates molecules based on their net charge. This technique is particularly useful for separating this compound from other arsenic species, such as inorganic arsenate and arsenite.[4][5] Anion-exchange chromatography is typically employed.

Experimental Protocol for Anion-Exchange Chromatography:

-

Column Preparation: Pack a chromatography column with a strong anion-exchange resin (e.g., Hamilton PRP-X100).[4] Equilibrate the column with the starting mobile phase.

-

Mobile Phase: The mobile phase is typically an aqueous buffer solution. For the separation of arsenic species, a gradient of ammonium (B1175870) carbonate or phosphate (B84403) buffer is often used.[4][5] The pH of the mobile phase is a critical parameter for achieving good separation.

-

Sample Loading: Dissolve the crude this compound in the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing salt concentration or a change in pH. This compound will elute at a characteristic retention time, allowing for its separation from other charged species.

-

Fraction Collection and Analysis: Collect the fractions containing the purified this compound. The concentration and purity of the fractions can be determined using analytical techniques such as HPLC-ICP-MS.

Visualization of Workflows

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

Meyer Reaction Pathway

Caption: Simplified reaction pathway for the Meyer synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CH5AsO3 | CID 8948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [sitem.herts.ac.uk]

- 4. Speciation Analysis of Arsenic Compounds by High-Performance Liquid Chromatography in Combination with Inductively Coupled Plasma Dynamic Reaction Cell Quadrupole Mass Spectrometry: Application for Vietnamese Rice Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical techniques for arsenic speciation - PMC [pmc.ncbi.nlm.nih.gov]

Environmental fate and transport of Methylarsonic acid

An In-depth Technical Guide on the Environmental Fate and Transport of Methylarsonic Acid

Introduction

This compound (MAA), a pentavalent organoarsenic compound, and its salts, such as monosodium methanearsonate (MSMA), have been utilized as selective, post-emergent herbicides and fungicides, particularly for weed control in cotton, rice, and turfgrass.[1][2][3][4] As an element, the arsenic component of MAA does not degrade and can persist in the environment for extended periods, undergoing various transformations that influence its mobility and toxicity.[1] A comprehensive understanding of the environmental fate and transport processes of this compound is therefore critical for assessing its ecological risk and developing effective environmental management strategies.

This technical guide provides a detailed overview of the chemical and physical properties of this compound, its transformation and transport pathways in soil and aquatic systems, and the experimental methodologies used to study these processes. It is intended for researchers, scientists, and environmental professionals working in toxicology, environmental chemistry, and drug development.

Chemical and Physical Properties

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. This compound is a colorless, water-soluble, and white crystalline solid.[2][4] Key properties are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source | Interpretation |

| Chemical Formula | CH₅AsO₃ | [2] | - |

| Molar Mass | 139.970 g·mol⁻¹ | [2] | - |

| Melting Point | 161 °C | [5] | - |

| Water Solubility | 2.56 x 10⁵ mg/L (at 20°C, pH 7) | [5] | High |

| Vapor Pressure | 215.97 mPa (at 20°C) | [5] | Highly Volatile |

| pKa (Dissociation Constant) | 4.1 (at 25°C) | [5] | Strong dibasic acid |

| Log P (Octanol-Water Partition Coefficient) | -1.18 | [5] | Low lipophilicity; prefers aqueous phase |

Environmental Fate and Transport Processes

Once released into the environment, this compound is subject to a complex interplay of transformation and transport processes that determine its persistence, mobility, and ultimate fate. The primary determinants are its strong interaction with soil particles and transformation by microbial communities.[3]

Degradation and Transformation

Degradation refers to the breakdown of a compound into simpler substances. For MAA, this involves both biotic and abiotic pathways, primarily leading to changes in the arsenic species rather than its complete removal.

Microbial activity is the principal mechanism of MAA transformation in the environment.[6] The average aerobic half-life of pentavalent this compound [MAs(V)] in soil is estimated to be 240 days.[1] The key microbial processes include:

-

Demethylation to Inorganic Arsenic: A significant pathway is the biotransformation of MAA back to more toxic and carcinogenic inorganic arsenic.[1] This is often a two-step process carried out by a microbial community.[1]

-

Methylation to Other Organoarsenicals: Soil organisms can further methylate MAA to form dimethylarsinic acid (DMA) and the volatile end product, trimethylarsine (B50810) [TMAs(III)].[1][7]

The metabolism of MAA to inorganic arsenic is the main mechanism of its degradation, and this process is strongly associated with general microbiological activity in the soil.[6]

References

- 1. Demethylation of this compound by a microbial community - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 124-58-3 [chemicalbook.com]

- 5. This compound [sitem.herts.ac.uk]

- 6. This compound | CH5AsO3 | CID 8948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Environmental fate of monosodium methanearsonate (MSMA)-Part 2: Modeling sequestration and transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

Microbial Transformation of Methylarsonic Acid in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylarsonic acid (MMA), an organoarsenic compound, has seen widespread use in agriculture as a pesticide and herbicide.[1][2] Its introduction into the environment raises significant concerns due to the potential for microbial transformation into more toxic and mobile arsenic species.[3] Understanding the biogeochemical cycling of MMA in soil is crucial for environmental risk assessment and the development of effective remediation strategies. This technical guide provides an in-depth overview of the microbial processes governing the transformation of this compound in soil, detailed experimental protocols for its study, and a summary of key quantitative data.

The fate of MMA in soil is predominantly dictated by microbial activity, which can lead to a variety of transformations including reduction, oxidation, and demethylation.[1][4] These processes influence the speciation, bioavailability, and toxicity of arsenic in the environment.[1] A critical transformation pathway involves the demethylation of MMA(V) to the more toxic and carcinogenic inorganic arsenite [As(III)].[1][3]

Microbial Transformation Pathways

The transformation of this compound in soil is a complex process often involving multiple microbial species and enzymatic reactions. The primary pathways include reduction of pentavalent this compound [MMA(V)] to trivalent methylarsonous acid [MMA(III)] and the subsequent cleavage of the carbon-arsenic bond (demethylation) to form inorganic arsenic.

Reduction of MMA(V) to MMA(III)

The initial step in the transformation of the commonly applied form of this compound, MMA(V), is its reduction to the more toxic and mobile MMA(III).[5] This reduction is a crucial prerequisite for subsequent demethylation by certain microorganisms.[2] While the precise enzymatic mechanisms are still under investigation, it is known that this reductive step can be carried out by a variety of soil bacteria. For instance, studies have identified bacteria from the genus Burkholderia as capable of reducing MMA(V) to MMA(III).[1][3]

Demethylation of MMA(III) to Inorganic Arsenic

Following the reduction to MMA(III), the methyl group is cleaved from the arsenic atom, resulting in the formation of inorganic arsenite [As(III)]. This demethylation step is carried out by a distinct group of microorganisms. Research has highlighted the role of Streptomyces species in this process.[1][3] The complete demethylation of MMA(V) to As(III) has been demonstrated to be a two-step process requiring a microbial community, where one group of organisms performs the initial reduction and another carries out the demethylation.[1][3] The gene responsible for the C-As lyase activity in some bacteria, arsI, has been identified as conferring resistance to MMA(III) through its demethylation.[6]

The overall transformation can be summarized as a sequential reduction and demethylation process, converting the less toxic MMA(V) into the highly toxic inorganic arsenite [As(III)].[1]

Factors Influencing Microbial Transformation

The rate and extent of MMA transformation in soil are influenced by a variety of environmental factors that affect microbial activity and the chemical state of arsenic.

-

Soil Water Content: The degradation of MMA is significantly faster in finer textured soils under continuous flooding conditions.[7] Anaerobic conditions, such as those found in flooded soils, can promote the biotransformation of MMA.[5] Biologically mediated conversion of MMA(V) has been observed under methanogenic and sulfate-reducing conditions.[5][8]

-

Temperature: The rate of MMA degradation is temperature-dependent, particularly at soil water contents below field capacity.[7]

-

Presence of Other Substances: The presence of nitrate (B79036) can inhibit the biotransformation of MMA.[5] Conversely, the presence of an external energy source is necessary for the microbial metabolism of organic arsenicals.[9]

-

Soil Type: Finer textured soils have been shown to facilitate faster dissipation of MMA compared to other soil types.[7]

Quantitative Data on MMA Transformation

The transformation of this compound in soil follows quantifiable kinetics, with several studies providing data on degradation rates and metabolite formation.

| Parameter | Value/Observation | Soil Conditions | Reference |

| Degradation Kinetics | Follows first-order kinetics. | Various soils | [7] |

| Dissipation Time (Lab) | <180 days | Finer textured soils, continuous flooding | [7] |

| Dissipation Time (Field) | ~350 days | Field conditions | [7] |

| MMA(III) Molar Yield | 5% to 47% | Anaerobic sludge, from MMA(V) | [5][8] |

| MMA(V) Molar Yield | 8% to 65% | Anaerobic sludge, from DMA(V) | [5] |

Experimental Protocols

Studying the microbial transformation of this compound in soil requires specific experimental procedures for sample collection, incubation, extraction, and analysis.

Soil Microcosm Incubation

This protocol outlines a typical laboratory experiment to study the transformation of MMA in soil under controlled conditions.

Materials:

-

Fresh soil samples

-

This compound (MMA) stock solution

-

Sterile deionized water

-

Incubation vessels (e.g., serum bottles)

-

Incubator

Procedure:

-

Soil Preparation: Collect fresh soil samples and pass them through a sieve (e.g., 2 mm) to remove large debris and ensure homogeneity.

-

Microcosm Setup: Place a known amount of soil (e.g., 10 g) into each incubation vessel. Adjust the soil moisture to the desired level (e.g., 60% of water holding capacity or flooded conditions) with sterile deionized water.

-

Spiking: Add the MMA stock solution to the soil to achieve the desired initial concentration.

-

Incubation: Seal the vessels and incubate them at a constant temperature in the dark. For anaerobic studies, purge the headspace with an inert gas (e.g., N2 or a mixture of N2/CO2).

-

Sampling: At designated time points, sacrifice replicate microcosms for arsenic and microbial analysis.

Arsenic Extraction and Speciation Analysis

Accurate quantification of MMA and its transformation products is critical. This typically involves solvent extraction followed by chromatographic separation and detection.

Materials:

-

Extraction solvent (e.g., a mixture of acetone (B3395972) and hydrochloric acid)[10]

-

Centrifuge

-

Syringe filters

-

High-Performance Liquid Chromatography (HPLC) system

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or other sensitive arsenic detector

Procedure:

-

Extraction: Add the extraction solvent to the soil sample from the microcosm. Shake or sonicate the mixture to facilitate extraction.

-

Separation: Centrifuge the mixture to pellet the soil particles. Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulates.

-

Analysis: Inject the filtered extract into an HPLC system coupled with an ICP-MS for the separation and quantification of different arsenic species, including MMA(V), MMA(III), As(V), and As(III).[11] Anion-exchange chromatography is commonly used for the separation of these arsenic compounds.[10][12]

Conclusion

The microbial transformation of this compound in soil is a multifaceted process with significant environmental implications. The conversion of MMA to more toxic inorganic arsenic species is driven by specific microbial communities and is influenced by a range of soil physicochemical properties. A thorough understanding of these transformation pathways and the factors that control them is essential for predicting the environmental fate of MMA and for the development of bioremediation strategies for arsenic-contaminated sites. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and scientists to further investigate the complex biogeochemistry of this compound in the soil environment.

References

- 1. Demethylation of this compound by a microbial community - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Demethylation of this compound by a microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. usgs.gov [usgs.gov]

- 6. Frontiers | The Arsenic Methylation Cycle: How Microbial Communities Adapted Methylarsenicals for Use as Weapons in the Continuing War for Dominance [frontiersin.org]

- 7. Factors Affecting Degradation of MSMA in Soil | Weed Science | Cambridge Core [cambridge.org]

- 8. experts.arizona.edu [experts.arizona.edu]

- 9. This compound | CH5AsO3 | CID 8948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. New method and detection of high concentrations of monomethylarsonous acid detected in contaminated groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Enzymatic Conversion of Inorganic Arsenic to Methylarsonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core metabolic pathway responsible for the conversion of inorganic arsenic to methylarsonic acid (MMA). The biotransformation of inorganic arsenic is a critical area of study due to the widespread environmental presence of arsenic and its significant implications for human health. Understanding the enzymatic processes involved is paramount for toxicological assessment and the development of potential therapeutic interventions. This document details the key enzyme, its mechanism, relevant quantitative data, and the experimental protocols used to elucidate this pathway.

The Core Metabolic Pathway

The primary enzyme responsible for the methylation of inorganic arsenic in humans is Arsenic (+3 oxidation state) methyltransferase (AS3MT)[1][2]. This enzyme catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to trivalent arsenic species[1][3][4][5][6]. The overall process is a detoxification pathway that facilitates the excretion of arsenic from the body; however, the trivalent methylated intermediates are often more toxic than the parent inorganic arsenicals[4][7].

The conversion of inorganic arsenate (As(V)) to this compound (MMA(V)) involves a series of reduction and oxidative methylation steps. First, As(V) is reduced to the more toxic arsenite (As(III)). AS3MT then catalyzes the oxidative methylation of As(III) to the pentavalent monomethylated form, MMA(V)[2]. This MMA(V) can then be further reduced to the trivalent monomethylarsonous acid (MMA(III)), which is a substrate for a subsequent methylation step to form dimethylarsinic acid (DMA)[2].

Two primary conceptual models for this pathway have been proposed:

-

The Challenger Pathway (Oxidative Methylation): This model posits alternating steps of reduction and oxidative methylation. As(V) is first reduced to As(III). AS3MT then catalyzes the transfer of a methyl group from SAM to As(III), resulting in the formation of MMA(V)[4].

-

Reductive Methylation Pathway: This alternative model suggests that trivalent arsenic forms a complex with glutathione (B108866) (GSH) and is then methylated by AS3MT without a change in the oxidation state of arsenic during the methylation step itself. The resulting trivalent methylated arsenical can then be oxidized to its pentavalent form[4].

Current evidence suggests a pathway that reconciles elements of both models, where trivalent methylarsenicals are the primary products, but arsenic undergoes oxidation and reduction as enzyme-bound intermediates[7].

Quantitative Data: Enzyme Kinetics

The enzymatic activity of human AS3MT has been characterized, and kinetic parameters have been determined for its substrates. These values are crucial for understanding the efficiency of the methylation process and how it may be affected by genetic polymorphisms or the presence of inhibitors.

| Enzyme | Substrate | Reductant System | Km (µM) | Vmax (pmol/min/mg) | Reference |

| Wild-type hAS3MT | Sodium Arsenite | - | 4.6 | - | [6] |

| Wild-type hAS3MT | S-adenosyl-L-methionine | - | 11.8 | - | [6] |

| Wild-type hAS3MT | As(III) | TR/Trx/NADPH | 1.9 ± 0.4 | 118 ± 9 | [8] |

| Wild-type hAS3MT | MAs(III) | TR/Trx/NADPH | 1.1 ± 0.2 | 231 ± 11 | [8] |

| Wild-type hAS3MT | S-adenosyl-L-methionine | TR/Trx/NADPH | 13 ± 3 | 245 ± 14 | [8] |

| M287T variant hAS3MT | As(III) | TR/Trx/NADPH | 1.5 ± 0.3 | 115 ± 8 | [8] |

| M287T variant hAS3MT | MAs(III) | TR/Trx/NADPH | 1.0 ± 0.2 | 235 ± 12 | [8] |

| M287T variant hAS3MT | S-adenosyl-L-methionine | TR/Trx/NADPH | 11 ± 2 | 240 ± 12 | [8] |

Table 1: Kinetic Parameters for Human AS3MT and the M287T Polymorphic Variant. Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax (maximum reaction velocity). TR/Trx/NADPH refers to a thioredoxin reductase/thioredoxin/NADPH reducing system.

Experimental Protocols

Recombinant Human AS3MT Expression and Purification

A detailed protocol for the expression and purification of recombinant human AS3MT is essential for in vitro studies of its activity and kinetics.

Protocol:

-

Expression: A synthetic gene encoding human AS3MT is expressed in E. coli BL21(DE3) cells. The cells are cultured in Luria Broth medium containing kanamycin (B1662678) at 37°C to mid-log phase (A600nm ≈ 0.5–0.6). Protein expression is induced with 0.3 mM isopropyl β-d-1-thiogalactopyranoside (IPTG) for 3 hours[1][9].

-

Cell Lysis: The induced culture is centrifuged, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM NaH₂PO₄, pH 8.0, containing 0.3 M NaCl, 1 mM TCEP, and 10 mM imidazole)[1][5].

-

Purification: The protein is purified using Ni-NTA chromatography. The cell lysate is loaded onto the column, which is then washed with a buffer containing 20 mM imidazole. The recombinant hAS3MT is eluted with a buffer containing 0.25 M imidazole[5].

-

Buffer Exchange and Storage: Imidazole is removed from the purified protein solution. Glycerol is added to a final concentration of 20% (v/v), and the protein is stored in aliquots at -80°C[9].

In Vitro AS3MT Methylation Assay

This assay is used to measure the enzymatic activity of AS3MT by quantifying the formation of methylated arsenic species.

Protocol:

-

Reaction Mixture Preparation: The standard reaction mixture contains 100 mM Tris-HCl buffer (pH 7.4), 5 µg of recombinant AS3MT protein, 1 mM S-adenosyl-L-methionine (SAM), and the arsenic substrate (e.g., 1 µM As(III))[3][4].

-

Addition of Reductants: The reaction requires a reducing environment. Different reductants can be used, such as 5 mM glutathione (GSH), a thioredoxin (Trx)/thioredoxin reductase (TR)/NADPH system (10 µM Trx, 3 µM TR, 300 µM NADPH), or 1 mM dithiothreitol (B142953) (DTT)[1][3][4]. The order of addition is typically the AS3MT protein, followed by cofactors, the arsenical substrate, and finally SAM[3].

-

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 20 minutes to 16 hours)[3][4].

-

Reaction Termination: The reaction is terminated by the addition of 10% (v/v) hydrogen peroxide (H₂O₂) to oxidize all arsenic species to their pentavalent forms[1][5].

-

Sample Preparation for Analysis: Denatured protein is removed by centrifugation through a 3 kDa cutoff ultrafilter[1][5]. The filtrate is then ready for arsenic speciation analysis.

Arsenic Speciation Analysis in Urine and Cell Culture

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is the gold standard for the separation and quantification of arsenic species in biological samples[10][11][12][13].

Urine Sample Preparation:

-

Thaw the frozen urine sample.

-

Filter the urine through a 0.2 µm nylon filter into a polypropylene (B1209903) vial[11].

-

For the analysis of trivalent and thio-arsenicals, a portion of the filtered sample is treated with H₂O₂ to oxidize these species to their pentavalent forms[11].

-

The prepared sample is then injected into the HPLC-ICP-MS system.

Cell Culture Sample Preparation:

-

After exposure to arsenicals, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using an appropriate lysis buffer.

-

Clarify the cell lysate by centrifugation.

-

The supernatant can be analyzed directly or after protein precipitation.

Visualizations

Metabolic Pathway of Inorganic Arsenic to this compound

Caption: The metabolic conversion of inorganic arsenate to this compound.

Experimental Workflow for In Vitro AS3MT Activity Assay

Caption: Workflow for determining in vitro AS3MT enzymatic activity.

Logical Relationship of Key Components in Arsenic Methylation

Caption: Key molecular players in the enzymatic methylation of arsenite.

References

- 1. Pathway of Human AS3MT Arsenic Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Arsenic 3 methyltransferase (AS3MT) automethylates on cysteine residues in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arsenic (+3 Oxidation State) Methyltransferase and the Methylation of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. uniprot.org [uniprot.org]

- 7. Collection - Pathway of Human AS3MT Arsenic Methylation - Chemical Research in Toxicology - Figshare [figshare.com]

- 8. Nonsynonymous Polymorphisms in the Human AS3MT Arsenic Methylation Gene: Implications for Arsenic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arsenic species and selected metals in human urine: validation of HPLC/ICPMS and ICPMS procedures for a long-term population-based epidemiological study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

Role of Methylarsonic acid in the arsenic biogeochemical cycle

An In-depth Technical Guide on the Role of Methylarsonic Acid in the Arsenic Biogeochemical Cycle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic, a ubiquitous and toxic metalloid, poses significant environmental and health challenges worldwide. Its biogeochemical cycle is a complex interplay of chemical and biological transformations that dictate its mobility, toxicity, and fate in the environment. This compound (MAA), an organoarsenic compound, is a critical intermediate in this cycle, bridging the transformation between inorganic and more complex organic arsenic species. This technical guide provides a comprehensive overview of the role of this compound in the arsenic biogeochemical cycle, with a focus on its formation, transformation, degradation, and the microbial processes that govern these pathways.

Formation of this compound (MAA)

The primary pathway for the formation of this compound in the environment is through the biomethylation of inorganic arsenic (iAs). This process is predominantly carried out by microorganisms, including bacteria, archaea, fungi, and algae.[1][2]

The Challenger Pathway

The widely accepted mechanism for arsenic biomethylation is the Challenger pathway, which involves a series of alternating reduction and oxidative methylation steps.[2][3][4] In this pathway, inorganic arsenate (As(V)) is first reduced to the more toxic arsenite (As(III)). As(III) then undergoes oxidative methylation, where a methyl group (typically from S-adenosylmethionine, SAM) is transferred to the arsenic atom, resulting in the formation of this compound (MAA(V)).[2][5]

Microbial Players and Genes

A key enzyme responsible for arsenic methylation in microbes is the As(III) S-adenosylmethionine methyltransferase, encoded by the arsM gene.[1] This gene is widespread among various microbial species, highlighting the broad potential for arsenic methylation in diverse environments.

Transformation and Degradation of this compound

This compound is not a terminal product in the arsenic cycle but rather an intermediate that can undergo further transformations, including reduction, further methylation, and demethylation.

Reduction of MAA(V) to MAA(III)

Pentavalent this compound (MAA(V)) can be reduced to the more toxic trivalent form, methylarsonous acid (MAA(III)).[1][6] This reduction is a crucial step as MAA(III) is generally more toxic than its pentavalent counterpart and inorganic arsenite.[1]

Further Methylation

MAA(V) can be further methylated to form dimethylarsinic acid (DMAA) and subsequently trimethylarsine (B50810) oxide (TMAO) and volatile trimethylarsine (TMA).[2][7] This multi-step methylation process is also part of the Challenger pathway.

Demethylation of MAA

The reverse process, demethylation, plays a significant role in returning methylated arsenicals to their inorganic forms. Microbial communities are capable of demethylating MAA back to inorganic arsenite (As(III)).[1][6][8] This process is often a two-step mechanism involving the initial reduction of MAA(V) to MAA(III), followed by the cleavage of the carbon-arsenic bond to release As(III).[2][6][9] Studies have identified specific bacteria, such as Burkholderia and Streptomyces species, that can carry out these sequential reduction and demethylation steps.[6][9]

Data Presentation

Toxicity of this compound

| Compound | Organism | Route | Toxicity Value (LD50) | Reference |

| This compound | Rat | Oral | 1800 mg/kg | [10] |

| This compound | Mouse | Oral | 185 mg/kg | [10] |

| This compound | Mouse | Intravenous | 316 mg/kg | [10] |

| Monosodium methylarsonate (B1206947) (MSMA) | Rat | Oral | 2200 mg/kg | [7] |

Concentrations of this compound in Environmental Samples

| Sample Type | Location | Concentration | Reference |

| Seawater | Southern California | Detected as one of four arsenic species | [11] |

| Terrestrial Waters | USA | Detected as one of four arsenic species | [11] |

| Freshwater Lakes | - | Can make up to 60% of total arsenic | [12] |

| Soil (SRM 2704 Buffalo River sediment) | - | 0.30 ppm | [13] |

| Soil (SRM 1944 New York–New Jersey waterway sediment) | - | 0.23 ppm | [13] |

| Soil (SRM 2710 highly elevated Montana soil) | - | 1.03 ppm | [13] |

Experimental Protocols

Analysis of this compound

The accurate speciation and quantification of arsenic species are crucial for understanding their biogeochemical cycling and toxicity. Several analytical techniques are employed for the analysis of MAA in environmental and biological samples.

5.1.1. Sample Preparation: Microwave-Assisted Extraction (MAE)

A common method for extracting arsenic species from solid matrices like soil and sediment is Microwave-Assisted Extraction.

Protocol:

-

Weigh a representative sample of the soil or sediment.

-